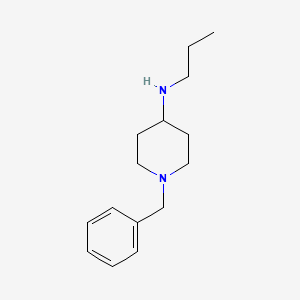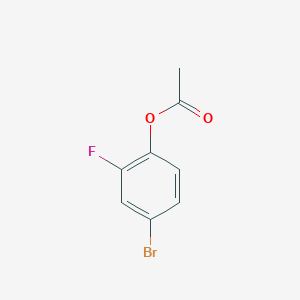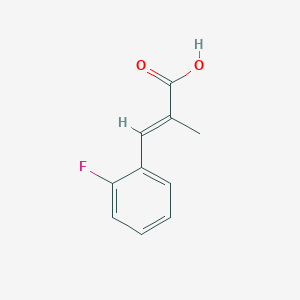
Ethyl 2-(bromomethyl)thiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-(bromomethyl)thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of applications, particularly in medicinal chemistry, where they often serve as building blocks for pharmaceuticals .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another synthesis approach involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . These methods highlight the versatility of thiazole chemistry and the ability to introduce various functional groups into the thiazole core.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and crystallography. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system, and its molecular packing was analyzed using 3D energy frameworks . Density Functional Theory (DFT) calculations are also commonly employed to optimize the molecular geometry and analyze the electronic properties of these compounds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions with nucleophiles. Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, for example, reacts with different nucleophiles, leading to the substitution of the bromine atom and the formation of various products while retaining the furylthiadiazole fragment . These reactions demonstrate the reactivity of the bromomethyl group in thiazole derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of electronegative atoms such as oxygen and nitrogen in the compounds contributes to the molecular electrostatic potential, which can be mapped to identify electrophilic and nucleophilic sites . The vibrational assignments, chemical shifts, and geometric parameters of these molecules can be both theoretically predicted and experimentally confirmed, providing a comprehensive understanding of their properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Ethyl 2-(bromomethyl)thiazole-5-carboxylate has been used in the synthesis of various novel compounds. One significant application is in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement reactions (Baker & Williams, 2003). Similarly, this compound plays a role in the synthesis of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, which further reacts with various nucleophiles to form different derivatives (Maadadi et al., 2016).
Antimicrobial and Antifungal Activities
Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities. For instance, compounds synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate have been reported to demonstrate good antibacterial and antifungal properties (Shafi et al., 2021).
Synthesis and Biological Properties
This compound is crucial in the synthesis of compounds with potential biological properties. For example, derivatives of this compound have been studied for their anti-proliferative screening against breast cancer cells (Sonar et al., 2020). Additionally, the compound has been used in the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, which has antimicrobial activities against various strains of bacteria and fungi (Desai et al., 2019).
Quantum Chemical Computations and Spectroscopic Characterization
This compound derivatives have been characterized using spectroscopic techniques and studied through Density Functional Theory (DFT) for their electronic structure and properties. Such studies help in understanding the molecular behavior and potential applications of these compounds (Haroon et al., 2019).
Corrosion Inhibition
A notable application of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative of this compound, is in corrosion inhibition. It has been used to prevent the corrosion of AA6061 alloy in acidic media, demonstrating its potential as a corrosion inhibitor (Raviprabha & Bhat, 2019).
Wirkmechanismus
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
It is known that the compound can cause an allergic reaction, with symptoms including rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Eigenschaften
IUPAC Name |
ethyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSASMAYDRANGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

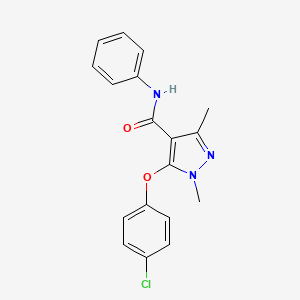
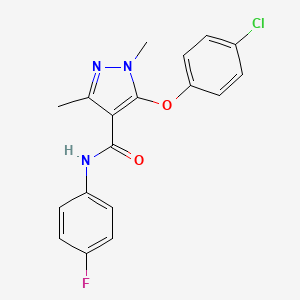
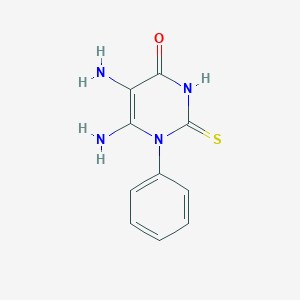
![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)
